molecular formula C12H13N5 B009747 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine CAS No. 103139-94-2

3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine

Cat. No.: B009747
CAS No.: 103139-94-2
M. Wt: 227.27 g/mol
InChI Key: CGOIUAKTSVFOKG-UHFFFAOYSA-N
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Description

3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine is a synthetic heterocyclic aromatic amine (HAA) of significant interest in toxicology and food chemistry research. This compound belongs to the imidazoquinoxaline class of chemicals, which are recognized for their mutagenic and carcinogenic properties . Heterocyclic aromatic amines like this one are not used commercially but are produced in small quantities for investigative purposes to understand their formation and biological impact . They are typically formed during the high-temperature thermal processing of protein-rich foods, such as meat and fish, through the reaction of natural precursors like amino acids and creatine . Consequently, this compound serves as a critical reference standard in analytical chemistry for the detection and quantification of HAAs in complex food matrices . Researchers utilize it to study metabolic activation pathways, where it is known to be metabolized via cytochrome P-450 enzymes, leading to the formation of DNA adducts and ultimately exerting genotoxic effects . Its mechanism mirrors that of other well-studied HAAs, such as MeIQx, which has been shown to be carcinogenic in animal models, inducing tumors in the liver, lung, and lymphatic system . The International Agency for Research on Cancer (IARC) has classified several structurally related HAAs as possible human carcinogens (Group 2B) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-10(16-12(13)17(8)3)11-9(6)14-5-7(2)15-11/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIUAKTSVFOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=NC(=CN=C13)C)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145668
Record name 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103139-94-2
Record name 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103139942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201ZX05138
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine (commonly referred to as 7,8-DiMeIQx) is a heterocyclic aromatic amine (HAA) that has garnered attention due to its mutagenic and carcinogenic properties. This compound is formed during the cooking of meat and is associated with increased cancer risk, particularly in relation to colorectal and lung cancers. This article explores the biological activity of 7,8-DiMeIQx, including its mechanisms of action, mutagenicity, and carcinogenic potential based on a review of diverse scientific literature.

7,8-DiMeIQx has the following chemical characteristics:

  • Chemical Formula : C₁₁H₁₃N₃
  • CAS Number : 103139-94-2

The biological activity of 7,8-DiMeIQx primarily involves its interaction with DNA and cellular components. The compound is known to form DNA adducts, which can lead to mutations during DNA replication. The mutagenicity of 7,8-DiMeIQx has been demonstrated in various assays:

  • Ames Test : In studies using Salmonella typhimurium strains TA98 and TA100, 7,8-DiMeIQx induced significant revertant colonies at doses as low as 1 microgram .
  • DNA Adduct Formation : Upon metabolic activation by cytochrome P450 enzymes, the compound forms reactive intermediates that bind to DNA, leading to mutations .

Carcinogenicity Studies

Research indicates that 7,8-DiMeIQx exhibits strong carcinogenic potential in animal models:

  • Mouse Studies : In a study involving B6C3F1 mice treated with varying doses of 7,8-DiMeIQx, a significant increase in liver tumors was observed. Specifically, the incidence of hepatocellular adenomas was markedly higher in treated groups compared to controls .
  • Rat Studies : Fischer 344 rats administered with 80 mg/kg bw of 7,8-DiMeIQx showed an increased number of GST-P positive foci in the liver when subjected to subsequent carcinogenic treatments .

Biological Activity Overview

Biological Activity Description Reference
MutagenicityInduces mutations in Salmonella typhimurium strains
CarcinogenicityCauses liver tumors in mice and rats
DNA Adduct FormationForms adducts leading to mutations

Case Studies

  • Colorectal Cancer Risk : A study correlating meat consumption with cancer risk found that high intake of HAAs like 7,8-DiMeIQx significantly increased the risk of colorectal cancer among participants .
  • Lung Cancer Associations : Research indicated that processed meat consumption containing HAAs was linked to elevated lung cancer risks. The mutagenic properties of compounds like 7,8-DiMeIQx were highlighted as contributing factors .

Scientific Research Applications

Chemistry

3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it valuable in synthetic organic chemistry.

Reaction TypeDescription
Oxidation Can be oxidized to form quinoxaline derivatives using agents like potassium permanganate.
Reduction Reduced to different amine derivatives using sodium borohydride.
Substitution Undergoes substitution reactions at the amino group with reagents like alkyl halides.

Biology

The compound is extensively studied for its mutagenic and carcinogenic properties. It is particularly relevant in food safety research due to its formation during the cooking of meats at high temperatures. The mechanisms through which it exerts its effects include:

  • DNA Interaction: 4,8-DiMeIQx forms DNA adducts which can lead to mutations.
  • Biochemical Pathways: It is metabolized by cytochrome P450 enzymes (specifically CYP1A2), leading to activation and subsequent harmful interactions with cellular components.

Medicine

Research into the potential therapeutic applications of this compound is ongoing. Its mutagenic characteristics make it a subject of interest in cancer research. Understanding how this compound interacts with biological systems can provide insights into cancer prevention and treatment strategies.

Industry

In industrial applications, this compound is utilized in the development of chemical products such as dyes and pharmaceuticals. Its properties allow for its incorporation into various formulations where specific reactivity or biological activity is desired.

Case Studies and Research Findings

  • Food Safety Studies:
    • Research has shown that high-temperature cooking methods can significantly increase the levels of heterocyclic amines like 4,8-DiMeIQx in cooked meats. Studies published in journals such as Mutation Research have documented the correlation between dietary intake of these compounds and increased cancer risk in humans.
  • Toxicological Assessments:
    • Various toxicological studies have assessed the mutagenic potential of this compound using bacterial assays (e.g., Ames test), revealing its capacity to induce mutations.
  • Pharmacokinetic Studies:
    • Investigations into the pharmacokinetics of this compound have demonstrated its activation through metabolic pathways involving cytochrome P450 enzymes, highlighting its relevance in toxicology and pharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The mutagenic and carcinogenic properties of imidazoquinoxalines are highly dependent on methyl group positioning. Below is a comparative analysis of structurally related compounds:

Key Observations:

Structural Impact on Mutagenicity :

  • The 3,5,8-trimethyl derivative exhibits higher mutagenic potency than 3,8-dimethyl (MeIQx), likely due to enhanced metabolic stability from the additional methyl group at position 5 .
  • 3,4,8-Trimethyl shows reduced activity compared to the target compound, suggesting steric hindrance at position 4 may impede DNA interaction .

Carcinogenicity: MeIQx (3,8-dimethyl) is classified as Group 2B by IARC due to evidence in rodent models . The 3,5,8-trimethyl variant lacks formal carcinogenicity classification but is presumed hazardous due to structural similarity to Group 1 carcinogens like PhIP .

Synthetic Accessibility :

  • MeIQx has well-optimized synthesis protocols, including improved routes using 2-¹⁴C labeling for metabolic studies .
  • 3,7,8-Trimethyl derivatives require multistep syntheses involving pyridine carbaldehydes, limiting their availability .

Food Chemistry Relevance :

  • 3,4,8-Trimethyl and 3,5,8-trimethyl compounds are detected in cooked meats via HPLC, with concentrations correlating to cooking temperature and time .

Preparation Methods

Molecular Architecture

The core structure consists of a fused benzene-pyrazine ring system (quinoxaline) with an imidazole ring appended at the 4,5-f positions. Methyl groups occupy the 3, 4, and 8 positions, while an amine group resides at position 2. The IUPAC name, 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine, reflects this substitution pattern.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₅
Molecular Weight227.27 g/mol
Melting Point>300°C (decomposition)
SolubilityDMSO, Methanol (slight)
pKa2.56 (predicted)

Classical Synthetic Approaches

Condensation of Methyl-Substituted Quinoxalines

A foundational method involves the cyclocondensation of 2-amino-3,4-dimethylquinoxaline with methylglyoxal in acidic media. The reaction proceeds via imine formation, followed by intramolecular cyclization to construct the imidazole ring.

Reaction Conditions :

  • Reactants : 2-Amino-3,4-dimethylquinoxaline (1 eq), methylglyoxal (1.2 eq)

  • Catalyst : 0.1 M HCl

  • Temperature : 80–90°C, reflux

  • Yield : ~40–45%

Mechanistic Insight :

  • Protonation of the amino group enhances electrophilicity.

  • Nucleophilic attack by the glyoxal carbonyl carbon forms a Schiff base.

  • Cyclization eliminates water, yielding the imidazo[4,5-f]quinoxaline core.

Hantzsch-Type Imidazole Synthesis

Adapting the Hantzsch method, this route employs α-ketoaldehyde and ammonia equivalents. For 3,4,8-trimethyl derivatives, pre-methylated quinoxaline-2,3-diamine reacts with acetylacetone under oxidative conditions.

Procedure :

  • Quinoxaline diamine synthesis : Nitration of 3,4-dimethylaniline, followed by reduction and condensation with glyoxal.

  • Cyclization : React diamine with acetylacetone in ethanol, catalyzed by ammonium acetate.

  • Methylation : Post-cyclization treatment with methyl iodide in DMF.

Challenges :

  • Regioselectivity issues necessitate careful temperature control.

  • Over-methylation at N-3 requires quenching with aqueous NaHCO₃.

Modern Methodologies and Optimization

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to improve purity. Wang resin-bound quinoxaline precursors enable stepwise imidazole ring formation, minimizing byproducts.

Advantages :

  • Automated purification via filtration.

  • Yields increase to 55–60%.

Microwave-Assisted Reactions

Microwave irradiation accelerates condensation steps. A 2015 study reported a 30-minute reaction at 120°C, achieving 65% yield with reduced solvent volume.

Optimized Parameters :

  • Power: 300 W

  • Solvent: Ethanol/water (4:1)

  • Catalyst: p-Toluenesulfonic acid

Analytical Characterization and Validation

Spectroscopic Confirmation

  • UV-Vis : λ_max = 267 nm (methanol), indicative of conjugated π-systems.

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, C8-CH₃), δ 2.98 (s, 3H, C3-CH₃), δ 3.12 (s, 3H, C4-CH₃).

  • MS (EI) : m/z 227.1171 [M+H]⁺, matching the molecular formula C₁₂H₁₃N₅.

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention TimePurity
HPLC-UVC18 (4.6 × 150 mm)MeCN/H₂O (70:30)6.8 min98.5%
GC-MSDB-5MSHe carrier, 1 mL/min12.3 min99.1%

Applications and Implications of Synthesis

Mutagenicity Studies

As a potent mutagen, 3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine is used to model DNA adduct formation. Its N-hydroxylated metabolite binds to guanine, inducing frameshift mutations.

Thermal Food Processing Research

Quantifying this compound in grilled meats informs dietary guidelines. A 2020 study detected 0.5–2.1 ng/g in charred beef patties, correlating with cooking temperature .

Q & A

Basic Questions

Q. What methodologies are recommended for synthesizing 3,5,8-trimethylimidazo(4,5-f)quinoxalin-2-amine and ensuring structural fidelity?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted quinoxaline precursors with methylamine derivatives. For structural validation, use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm methyl group positions and aromatic proton environments. Infrared (IR) spectroscopy can identify amine and heterocyclic functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Green synthesis approaches, such as cerium oxide nanoparticle-catalyzed protocols in aqueous media, may enhance efficiency and sustainability for quinoxaline derivatives .

Q. How can researchers confirm the mutagenic potential of this compound in vitro?

  • Methodological Answer : Use the Ames test (Salmonella typhimurium reverse mutation assay) to assess frameshift or base-pair substitution mutations. Include metabolic activation systems (e.g., S9 liver homogenate) to simulate mammalian metabolism. Dose-response studies should compare mutagenicity to structurally related compounds like MeIQX (3,8-dimethyl analog), which induces mutations in gut mucosal cells via free radical generation .

Q. Which spectroscopic techniques are critical for characterizing imidazoquinoxaline derivatives?

  • Methodological Answer : 1H and 13C NMR are essential for resolving methyl group positions and aromatic ring substitution patterns. IR spectroscopy identifies N-H stretches (3100–3500 cm⁻¹) and C=N/C=C vibrations in the imidazole-quinoxaline system. Solid-state NMR and X-ray crystallography can resolve packing trends and crystal structures, as demonstrated for imidazo-phenanthroline analogs .

Advanced Research Questions

Q. How do methyl group positions influence DNA-binding affinity and mutagenicity in imidazoquinoxaline derivatives?

  • Methodological Answer : Methyl groups at positions 3, 5, and 8 may sterically hinder intercalation or groove-binding interactions with DNA. Comparative studies using ethidium bromide displacement assays or circular dichroism (CD) spectroscopy can quantify binding constants. For example, 3,4,8-trimethyl derivatives exhibit higher mutagenicity (1 µg/plate in Salmonella assays) than 3,5,7-trimethyl analogs (10 ng/dish), suggesting substituent positioning alters intercalative potential .

Q. What experimental strategies resolve contradictions in reported mutagenic activities of methyl-substituted imidazoquinoxalines?

  • Methodological Answer : Address variability by standardizing assay conditions (e.g., bacterial strain specificity, metabolic activation protocols). Cross-validate results with mammalian cell models (e.g., comet assay for DNA damage). For instance, discrepancies between Salmonella and mammalian cell data may arise from differences in metabolic enzyme activity or repair mechanisms .

Q. How can in silico approaches predict carcinogenic risk for this compound?

  • Methodological Answer : Molecular docking simulations assess binding to DNA helices or enzymes like cytochrome P450. Quantitative structure-activity relationship (QSAR) models correlate methyl group positions with mutagenicity data from analogs. Density functional theory (DFT) calculations evaluate electronic effects of substituents on reactivity, as shown for imidazo-phenanthroline-DNA interactions .

Q. What protocols evaluate antioxidant activity against imidazoquinoxaline-induced genotoxicity?

  • Methodological Answer : Use free radical scavenging assays (e.g., DPPH or ABTS) to test compounds that mitigate oxidative damage. Heavy metal chelation assays (e.g., ferrozine method) assess inhibition of redox-active metal ions. In vitro models, such as Caco-2 cells, can measure protection against MeIQX-induced DNA strand breaks via comet assays .

Q. How do researchers address stability/reactivity discrepancies under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products. pH-dependent solubility assays (e.g., shake-flask method) identify optimal buffers for biological testing. For reactive intermediates, use stopped-flow spectroscopy or LC-MS to track decomposition pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Reactant of Route 2
3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.